molecular formula C25H35ClN6O3 B8144512 Bcl6-IN-4

Bcl6-IN-4

Cat. No.: B8144512
M. Wt: 503.0 g/mol
InChI Key: BGCPLWWYPZAURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCL6-IN-4 is a benzimidazolone-based compound designed to inhibit the protein-protein interaction between B-cell lymphoma 6 protein (BCL6) and its co-repressors. BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers during antibody affinity maturation. Deregulation of BCL6 is associated with the development of diffuse large B-cell lymphoma, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BCL6-IN-4 involves multiple steps, starting with the preparation of the benzimidazolone core. The key steps include:

    Formation of Benzimidazolone Core: The benzimidazolone core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The core structure is then modified through various substitution reactions to introduce functional groups that enhance binding affinity and pharmacokinetic properties.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: BCL6-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazolones with enhanced binding affinity and pharmacokinetic properties .

Scientific Research Applications

BCL6-IN-4 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the protein-protein interactions involving BCL6 and its co-repressors.

    Biology: Helps in understanding the role of BCL6 in germinal center formation and maintenance.

    Medicine: Investigated as a potential therapeutic agent for the treatment of diffuse large B-cell lymphoma and other BCL6-related malignancies.

    Industry: Used in the development of new therapeutic agents targeting BCL6 and related pathways

Mechanism of Action

BCL6-IN-4 exerts its effects by binding to the BTB domain of BCL6, thereby disrupting its interaction with co-repressors such as NCoR, SMRT, and BCOR. This disruption leads to the re-expression of genes involved in cell cycle control, cell death, and differentiation, ultimately inhibiting the growth of BCL6-dependent lymphoma cells .

Properties

IUPAC Name

5-[[5-chloro-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidin-4-yl]amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN6O3/c1-23(2,34)10-11-32-19-12-16(8-9-18(19)30(7)22(32)33)28-20-17(26)13-27-21(29-20)31-14-24(3,4)35-25(5,6)15-31/h8-9,12-13,34H,10-11,14-15H2,1-7H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCPLWWYPZAURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)(C)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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